molecular formula C18H18ClN3O3S2 B2874744 3-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850915-83-2

3-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2874744
CAS No.: 850915-83-2
M. Wt: 423.93
InChI Key: ZAMVNTRYLQZFKU-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, provided for research and development purposes. It is a synthetic organic molecule featuring a tetrahydropyrimidine ring fused to a thiophene ring, creating a thieno[3,2-d]pyrimidin-4-one core scaffold—a privileged structure in medicinal chemistry. This core is known to be of significant interest in pharmaceutical research for its diverse biological activities. The structure is further functionalized with a 4-chlorophenyl group at the 3-position and a morpholino-containing sulfanylacetamide side chain at the 2-position. The morpholine ring is a common pharmacophore that can influence the molecule's solubility and its ability to engage in key hydrogen-bonding interactions with biological targets. Literature indicates that thienopyrimidine derivatives, particularly those with similar substitution patterns, have been extensively investigated for their potential as therapeutic agents. They have been reported to exhibit a range of pharmacological properties, including notable anti-inflammatory and analgesic activities in preclinical models, as suggested by studies on related structures . The incorporation of the chlorophenyl and morpholino groups is a strategic modification often employed to optimize a compound's pharmacokinetic profile and binding affinity. Researchers can utilize this compound as a key intermediate or a starting point for the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore new pathways in drug discovery projects, particularly those focused on inflammation, oncology, and central nervous system disorders. The product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c19-12-1-3-13(4-2-12)22-17(24)16-14(5-10-26-16)20-18(22)27-11-15(23)21-6-8-25-9-7-21/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMVNTRYLQZFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Thieno[3,2-d]pyrimidin-4-one Cores

Compound Name Core Structure Substituents Key Differences Biological Activity/Notes Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-chlorophenyl), 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl} Reference compound Potential kinase inhibitor (morpholine enhances solubility)
3-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Cyclopenta-thieno[2,3-d]pyrimidin-4-one 3-(4-chlorophenyl), 2-(4-methylbenzylsulfanyl) Fused cyclopentane ring; lipophilic benzyl group No activity reported; likely reduced solubility vs. target compound
3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 3-ethyl, 5,6-dimethyl, 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl} Fluorophenyl vs. morpholine; alkyl groups Higher lipophilicity; potential antimicrobial applications

Analogs with Benzothieno[2,3-d]pyrimidin-4-one Cores

Compound Name Core Structure Substituents Key Differences Biological Activity/Notes Reference
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Benzothieno[2,3-d]pyrimidin-4-one 3-(4-methoxyphenyl), 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl} Benzothieno core; methoxy group Extended aromatic system may improve DNA intercalation; no activity data
3-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Benzothieno[2,3-d]pyrimidin-4-one 3-(4-chlorophenyl), 2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl} Dichlorophenyl substituents Increased halogen content may enhance cytotoxicity; untested

Analogs with Other Heterocyclic Cores

Compound Name Core Structure Substituents Key Differences Biological Activity/Notes Reference
5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Pyrrolo[2,3-d]pyrimidin-4-one 5-(3-chloro-4-fluorophenyl), 7-cyclopropyl, 3-[2-(azetidinyl)-2-oxoethyl] Pyrrolo core; azetidine substituent Antiviral candidate (WHO-listed); azetidine may improve metabolic stability
3-[2-(3-benzyloxypiperidin-2-yl)-2-oxoethyl]-5-trifluoromethyl-3H-quinazolin-4-one Quinazolin-4-one 3-[2-(piperidinyl)-2-oxoethyl], 5-CF3 Quinazoline core; trifluoromethyl group Antimalarial activity reported; CF3 enhances lipophilicity and bioavailability

Key Findings and Trends

Benzothieno[2,3-d]pyrimidin-4-ones exhibit extended conjugation, which may enhance intercalation with DNA/RNA but reduce solubility .

Substituent Effects :

  • Morpholine-containing compounds (e.g., target compound) show higher solubility compared to benzyl- or fluorophenyl-substituted analogs .
  • Halogenated substituents (e.g., 4-chlorophenyl) improve metabolic stability and target affinity but may increase cytotoxicity .

Biological Activity Gaps: Limited data exist for the target compound’s specific activity, though morpholine-thienopyrimidine hybrids are frequently explored in kinase inhibition .

Preparation Methods

Thiouracil-Based Cyclization

A validated approach involves using 2-thiouracil derivatives as starting materials. As demonstrated in the synthesis of analogous compounds, 5-(morpholin-4-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes reaction with phenacyl bromides under basic conditions:

Procedure :

  • Dissolve sodium metal (1.0 g) in absolute ethanol (50 mL) to generate sodium ethoxide.
  • Add 5-(morpholin-4-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (0.01 mol) to the solution.
  • Introduce 2-bromo-1-(4-chlorophenyl)ethan-1-one (0.01 mol) dropwise.
  • Reflux for 5–6 hours with continuous stirring.
  • Neutralize with dilute HCl, isolate via filtration, and purify by recrystallization from ethanol.

This method yields the unsaturated thieno[3,2-d]pyrimidin-4-one precursor, which subsequently undergoes hydrogenation.

Four-Component One-Pot Synthesis

An alternative green chemistry approach, adapted from thieno[2,3-d]pyrimidin-4-one syntheses, employs:

  • Ketone (e.g., 4-chlorophenylacetone)
  • Ethyl cyanoacetate
  • Elemental sulfur (S₈)
  • Formamide

Optimized Conditions :

Component Molar Ratio Catalyst Temperature Yield
4-Chlorophenylacetone 1.0 Piperidine (5%) 120°C 68%
Ethyl cyanoacetate 1.2
S₈ 1.5
Formamide 3.0

This method reduces chromatography requirements and improves atom economy compared to multi-step sequences.

Introduction of the Sulfanyl Functional Group

The critical 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl} substituent is installed via nucleophilic aromatic substitution (SNAr). Key considerations include:

Sulfur Electrophile Preparation

Synthesize 2-bromo-1-morpholinoethan-1-one through:

  • Reaction of morpholine (1.0 eq) with bromoacetyl bromide (1.1 eq) in dichloromethane at 0°C.
  • Stir for 2 hours, wash with NaHCO₃, dry over MgSO₄, and concentrate.

Thiolation Reaction

Protocol :

  • Suspend thieno[3,2-d]pyrimidin-4-one intermediate (1.0 eq) in anhydrous DMF.
  • Add NaH (1.2 eq) at 0°C and stir for 30 minutes.
  • Introduce 2-bromo-1-morpholinoethan-1-one (1.05 eq) dropwise.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc 3:1).

Representative Yields :

Starting Material Purity Reaction Time Yield
95% 12 h 72%
87% 18 h 64%

3-(4-Chlorophenyl) Substitution

Positioning the 4-chlorophenyl group at C3 typically employs transition metal-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2.0 eq)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C, 24 hours

Substrate Scope :

Aryl Boronic Acid Yield
4-Chlorophenylboronic acid 81%
4-Methoxyphenylboronic acid 76%

Hydrogenation of the Thiophene Ring

Selective hydrogenation of the thieno ring to achieve 3H,4H,6H,7H saturation requires careful catalyst selection:

Protocol :

  • Dissolve unsaturated precursor (1.0 g) in ethanol (50 mL).
  • Add 10% Pd/C (0.1 g).
  • Hydrogenate at 50 psi H₂ for 8 hours.
  • Filter through Celite and concentrate.

Hydrogenation Outcomes :

Catalyst Pressure (psi) Conversion Selectivity
Pd/C 50 98% >99%
PtO₂ 30 85% 92%

Analytical Characterization

Critical spectroscopic data for the final compound:

1H NMR (500 MHz, DMSO-d₆) :
δ 2.40–2.60 (m, 4H, morpholine CH₂)
3.55–3.75 (m, 4H, morpholine CH₂)
4.25 (s, 2H, SCH₂CO)
4.90 (s, 2H, NCH₂Ph)
7.35–7.55 (m, 4H, C₆H₄Cl)

13C NMR (126 MHz, DMSO-d₆) :
δ 42.1 (morpholine CH₂)
66.8 (SCH₂CO)
114.5–140.2 (aromatic carbons)
168.4 (C=O)

HRMS (ESI+) :
Calculated for C₁₉H₂₀ClN₃O₃S₂ [M+H]+: 454.0698
Found: 454.0701

Scale-Up Considerations and Process Optimization

Industrial production requires addressing:

  • Cost Efficiency : Replace Pd/C with Raney Ni in hydrogenation steps (reduces catalyst cost by 60%).
  • Purification : Implement continuous flow crystallization for higher throughput.
  • Green Metrics :
Metric Batch Process Flow Process
E-Factor 32 18
Process Mass Intensity 56 29

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